

# Stability and decomposition of aqueous performic acid.

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An In-depth Technical Guide to the Stability and Decomposition of Aqueous **Performic Acid**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Performic acid** (PFA), the simplest peroxycarboxylic acid, is a potent oxidizing agent with diverse applications in chemical synthesis, disinfection, and sterilization.[1][2] Its efficacy stems from its high reactivity and the environmentally benign nature of its primary decomposition products: carbon dioxide, oxygen, and water.[1][2] However, this high reactivity also contributes to its inherent instability in aqueous solutions, a critical factor that must be carefully managed in its application.[1][3] This guide provides a comprehensive overview of the stability and decomposition of aqueous **performic acid**, detailing the kinetics, influencing factors, and analytical methodologies for its characterization.

## Synthesis and Decomposition of Performic Acid

### Synthesis

**Performic acid** is synthesized through a reversible acid-catalyzed equilibrium reaction between formic acid and hydrogen peroxide.[1]

Reaction:  $\text{HCOOH} + \text{H}_2\text{O}_2 \rightleftharpoons \text{HCOOOH} + \text{H}_2\text{O}$

The equilibrium can be shifted towards the product side by using an excess of either reactant.

[1] While aqueous solutions of up to 48% can be formed by mixing equimolar amounts of concentrated reactants, the synthesis is often accelerated using a catalyst.[1]

## Decomposition Pathways

The decomposition of **performic acid** in aqueous solution is a complex process that can proceed through multiple pathways. The primary decomposition products are carbon dioxide, water, and oxygen.[1][2] Two main mechanisms have been proposed for its decomposition: an ionic mechanism and a radical mechanism.[4][5]

- Ionic Mechanism:  $\text{HCOOOH} \rightarrow \text{HCOOH} + \frac{1}{2} \text{O}_2$ [4]
- Radical Mechanism:  $\text{HCOOOH} \rightarrow \text{CO}_2 + \text{H}_2\text{O}$ [4]

The radical mechanism consumes both formic acid and hydrogen peroxide, while the ionic mechanism indirectly consumes only hydrogen peroxide.[4][5]

## Kinetics of Decomposition

The study of **performic acid** decomposition kinetics is crucial for understanding its stability and predicting its shelf-life under various conditions. A common technique for monitoring decomposition is the gas-volumetric method, which measures the volume of carbon dioxide evolved over time.[3][4][6][7] Kinetic runs typically show an induction period, corresponding to the formation of **performic acid** and the establishment of equilibrium, followed by a linear trend representing its decomposition.[4][5][6]

## Quantitative Kinetic Data

The following table summarizes key quantitative data related to the kinetics of **performic acid** synthesis and decomposition.

Parameter	Value	Conditions	Reference
Synthesis Activation Energy	75.2 kJ·mol <sup>-1</sup>	Formic acid-autocatalyzed	[8]
Hydrolysis Activation Energy	40.4 kJ·mol <sup>-1</sup>	Formic acid-autocatalyzed	[8]
Decomposition Activation Energy	95.4 kJ·mol <sup>-1</sup>	Formic acid-autocatalyzed	[8][9]

## Factors Influencing Stability

The stability of aqueous **performic acid** is significantly influenced by several factors, including temperature, pH, and the presence of catalysts or impurities.

### Temperature

Temperature has a pronounced effect on both the formation and decomposition rates of **performic acid**. Higher temperatures accelerate the decomposition of **performic acid**, with a drastic increase in the rate above 50°C.[3][10] Concentrated solutions (>50%) are highly reactive and can decompose explosively upon rapid heating to 80–85 °C.[1][9]

### pH

The pH of the aqueous solution plays a critical role in the stability of **performic acid**. It is more stable in acidic conditions.[9] As the pH increases above 7.0, the degradation rate of **performic acid** significantly increases.[9] This is attributed to the speciation of the peracid, with the protonated form being more stable.

### Catalysts and Impurities

The formation of **performic acid** is often catalyzed by strong mineral acids such as sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) and phosphoric acid (H<sub>3</sub>PO<sub>4</sub>).[4][6][9] Conversely, the presence of certain metals, metal oxides, and other impurities can catalyze its violent decomposition.[1][11] Materials to avoid contact with **performic acid** solutions include zinc dust, lead dioxide, and sodium azide.[12]

## Experimental Protocols

### Preparation of Aqueous Performic Acid Solution

This protocol describes the in-situ preparation of a dilute aqueous **performic acid** solution for experimental use.

- Reagents and Materials:
  - Formic acid (e.g., 70-90 wt.%)[\[13\]](#)
  - Hydrogen peroxide (e.g., 35-50 wt.%)[\[13\]](#)
  - Acid catalyst (e.g., sulfuric acid) (optional)[\[13\]](#)
  - Distilled or deionized water
  - Glass reaction vessel
  - Magnetic stirrer and stir bar
  - Ice bath
- Procedure:
  1. In a fume hood, combine the desired amounts of formic acid and distilled water in the reaction vessel.
  2. Place the vessel in an ice bath and begin stirring.
  3. Slowly add the hydrogen peroxide to the formic acid solution.
  4. If using a catalyst, add it to the solution after the hydrogen peroxide.
  5. Allow the reaction to proceed for a set amount of time (e.g., 2 hours) to reach equilibrium.  
[\[11\]](#) The resulting solution will be an equilibrium mixture of **performic acid**, formic acid, hydrogen peroxide, and water.[\[3\]](#)

## Quantification of Performic Acid and Hydrogen Peroxide by Titration

This protocol is suitable for determining the concentration of **performic acid** and hydrogen peroxide in solutions with a peracid content greater than 1%.[\[14\]](#)

- Principle: A two-step titration is employed. First, hydrogen peroxide is titrated with ceric sulfate. Then, potassium iodide is added, and the liberated iodine (from the reaction with **performic acid**) is titrated with sodium thiosulfate.[\[14\]](#)
- Reagents and Materials:
  - Ceric sulfate solution (standardized)
  - Sodium thiosulfate solution (standardized)
  - Potassium iodide (KI) solution (e.g., 10%)
  - Starch indicator solution
  - Sulfuric acid solution (dilute)
  - Ice
  - Burettes, pipettes, and flasks
- Procedure:
  1. Hydrogen Peroxide Titration: a. Pipette a known volume of the **performic acid** solution into a flask containing ice and dilute sulfuric acid. b. Titrate with standardized ceric sulfate solution until the endpoint is reached (indicator change). c. Record the volume of ceric sulfate used.
  2. **Performic Acid** Titration: a. To the same flask, add an excess of potassium iodide solution. b. Titrate the liberated iodine with standardized sodium thiosulfate solution until the solution turns a pale yellow. c. Add starch indicator and continue the titration until the blue color disappears. d. Record the volume of sodium thiosulfate used.

3. Calculations: Calculate the concentrations of hydrogen peroxide and **performic acid** based on the volumes of titrants used and the stoichiometry of the reactions.

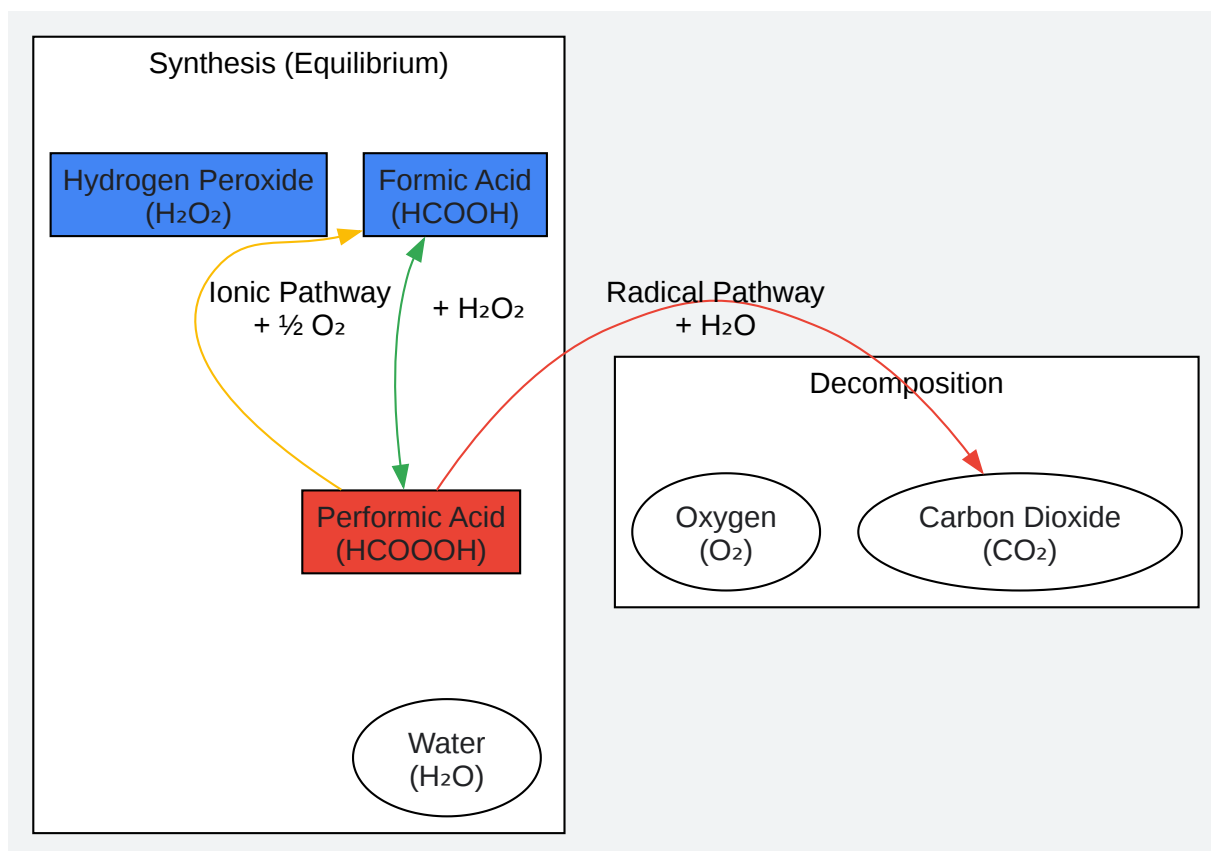
## Gas-Volumetric Measurement of Decomposition

This method is used to study the kinetics of **performic acid** decomposition by measuring the volume of gas (primarily CO<sub>2</sub>) produced over time.<sup>[3][4][7]</sup>

- Apparatus:
  - A reaction vessel connected to a gas burette or other gas collection system.
  - A water bath for temperature control.
- Procedure:
  1. Place a known volume and concentration of the **performic acid** solution into the reaction vessel.
  2. Submerge the vessel in the temperature-controlled water bath.
  3. Record the initial volume of gas in the collection system.
  4. At regular time intervals, record the cumulative volume of gas produced.
  5. Plot the volume of gas versus time to obtain the decomposition curve. The rate of decomposition can be determined from the slope of the linear portion of the curve.<sup>[4][6]</sup>

## Visualizations

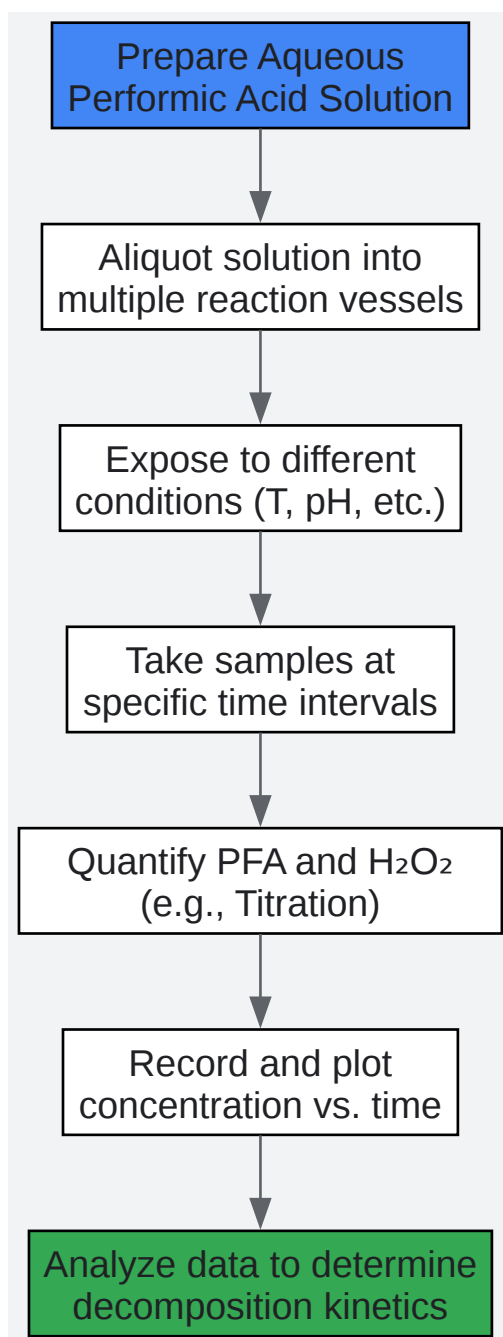
## Synthesis and Decomposition Pathways



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Caption: Synthesis and decomposition pathways of **performic acid**.

## Experimental Workflow for Stability Analysis

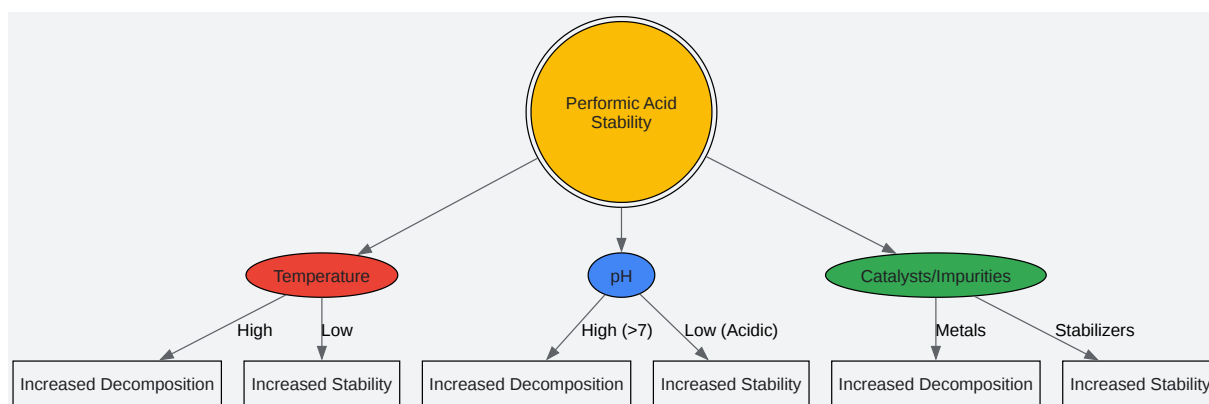


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Caption: Workflow for analyzing the stability of **performic acid**.

## Factors Influencing Performic Acid Stability





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Caption: Key factors influencing the stability of **performic acid**.

## Safety Considerations

**Performic acid** is a highly reactive and potentially explosive compound, especially at concentrations above 50%.<sup>[1][9]</sup> It is a skin irritant and can cause severe burns.<sup>[1][9][15]</sup> All work with **performic acid** should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.<sup>[11][15][16]</sup> Spills should be diluted with a large amount of cold water and neutralized.<sup>[1][11]</sup> Due to its instability, **performic acid** should be prepared in-situ and used within a short timeframe (e.g., 12 hours).<sup>[1]</sup>

## Conclusion

The stability of aqueous **performic acid** is a multifaceted issue governed by a delicate balance of its synthesis and decomposition kinetics. A thorough understanding of the factors influencing

its stability—namely temperature, pH, and the presence of catalysts—is paramount for its safe and effective application. By employing appropriate analytical techniques and adhering to strict safety protocols, researchers and professionals can harness the powerful oxidative properties of **performic acid** while mitigating the risks associated with its inherent instability.

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